1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIc acid
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYDNMYCXJKDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid, a compound of interest in medicinal chemistry and synthetic organic chemistry. This document delineates the chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and analytical characterization of this molecule. Furthermore, it explores the potential therapeutic applications based on the biological activities observed in structurally related cyclohexanecarboxylic acid derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel chemical entities for drug discovery and development.
Introduction and Chemical Identity
1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid is a bifunctional organic molecule characterized by a cyclohexane ring scaffold substituted with a 4-chlorophenyl group, a carboxylic acid moiety, and a ketone functional group. The strategic placement of these functionalities imparts a unique chemical reactivity and potential for biological activity. The presence of the aryl group and the carboxylic acid function makes it a member of the 4-arylcyclohexanecarboxylic acid class of compounds, which have garnered attention for their therapeutic potential.[1][2]
The formal nomenclature for this compound according to IUPAC is 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid.[3] Its chemical structure and key identifiers are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | [3] |
| CAS Number | 854446-73-4 | [3] |
| Molecular Formula | C₁₃H₁₃ClO₃ | [3] |
| Molecular Weight | 252.69 g/mol | [1] |
| Canonical SMILES | O=C1CCC(C(=O)O)(C2=CC=C(Cl)C=C2)CC1 | [3] |
| InChI Key | FKYDNMYCXJKDIR-UHFFFAOYSA-N | [3] |
Proposed Synthesis Protocol
Rationale for Synthetic Strategy
The Michael addition is a highly efficient method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] In this proposed synthesis, the carbanion generated from 4-chlorophenylacetonitrile acts as the Michael donor. The electron-withdrawing nature of the nitrile group enhances the acidity of the α-proton, facilitating its removal by a base to form a stabilized carbanion.[6] This nucleophile then attacks the β-carbon of cyclohex-2-en-1-one, the Michael acceptor.
The subsequent hydrolysis of the nitrile group is a standard transformation to yield a carboxylic acid.[7][8] Acid-catalyzed hydrolysis is proposed to proceed via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and eventual liberation of the carboxylic acid and an ammonium salt.[3]
Detailed Experimental Workflow
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of 3-(1-(4-chlorophenyl)-1-cyano)cyclohexan-1-one (Michael Addition)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenylacetonitrile (1.0 equivalent) and cyclohex-2-en-1-one (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: To this solution, add a catalytic amount of freshly prepared sodium ethoxide (0.2 equivalents) in ethanol. The causality for using a base is to deprotonate the 4-chlorophenylacetonitrile, generating the nucleophilic carbanion necessary for the conjugate addition.[5]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the intermediate cyanoketone.
Step 2: Synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid (Nitrile Hydrolysis)
-
Reaction Setup: Place the purified 3-(1-(4-chlorophenyl)-1-cyano)cyclohexan-1-one from Step 1 in a round-bottom flask.
-
Hydrolysis: Add an excess of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by TLC. The rationale for using strong acid and heat is to facilitate the complete conversion of the stable nitrile group to the carboxylic acid.[8]
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration and washed with cold water.
-
Purification: The crude 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.0-7.5 ppm. The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ketone (around δ 200-210 ppm), the carbonyl carbon of the carboxylic acid (around δ 170-180 ppm), the aromatic carbons (δ 120-145 ppm), and the aliphatic carbons of the cyclohexane ring (δ 20-50 ppm).[9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[10] A sharp, strong absorption band around 1710 cm⁻¹ will correspond to the C=O stretching of the ketone, and another strong absorption around 1700 cm⁻¹ will be due to the C=O stretching of the carboxylic acid.[4]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.0-7.5), Aliphatic protons (δ 1.5-3.0, multiplets), Carboxylic acid proton (δ > 10, broad singlet) |
| ¹³C NMR | Ketone C=O (δ ~200-210), Carboxylic acid C=O (δ ~170-180), Aromatic carbons (δ 120-145), Aliphatic carbons (δ 20-50) |
| IR Spectroscopy | O-H stretch (2500-3300 cm⁻¹, broad), C=O stretch (ketone, ~1710 cm⁻¹), C=O stretch (acid, ~1700 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₃H₁₃ClO₃ (m/z = 252.06) |
Potential Therapeutic Applications
Derivatives of 4-arylcyclohexanecarboxylic acid have shown a wide range of biological activities, suggesting that 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid could be a valuable scaffold for drug discovery.
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- 10. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]
1H NMR spectrum of 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid
An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive, field-proven framework for the ¹H NMR analysis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid, a molecule of interest in synthetic chemistry and drug development. As a bifunctional molecule featuring a substituted aromatic ring and a ketone-bearing cycloalkane system, its spectrum presents a valuable case study in structural elucidation.
This document moves beyond a simple recitation of data, focusing instead on the predictive logic, experimental rationale, and data processing workflows required for a robust and verifiable structural assignment. It is designed for researchers, scientists, and drug development professionals who require not only the data but also a deep understanding of the methodology behind its acquisition and interpretation.
Section 1: Theoretical Spectral Prediction and Structural Analysis
A proactive analysis of the expected ¹H NMR spectrum is the cornerstone of efficient structural verification. By dissecting the molecule into its constituent spin systems, we can anticipate the chemical shifts, multiplicities, and integration values, creating a hypothesis against which to compare the experimental data.
1.1 Molecular Structure and Proton Environments
The structure of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid possesses several distinct proton environments, each influenced by unique electronic and steric factors.
-
Aromatic Protons (H-Ar): The para-substituted chlorophenyl ring contains four protons. Due to the symmetry of the substitution pattern, these protons constitute an AA'BB' spin system, which often appears as two distinct doublets.
-
Cyclohexanone Protons (H-aliphatic): The 4-oxo-cyclohexane ring contains eight protons on four methylene groups. The quaternary carbon at position 1 (C1) acts as a stereocenter, rendering the geminal protons on C2, C6, C3, and C5 diastereotopic. This means each of these eight protons is chemically unique and will have a distinct chemical shift.
-
Carboxylic Acid Proton (-COOH): This is a highly labile proton whose chemical shift is sensitive to solvent, concentration, and temperature.
1.2 Predicted Aromatic Region (~7.2 - 7.5 ppm)
The protons on the chlorophenyl ring are subject to the anisotropic effect of the benzene ring and the electronic influence of the chlorine atom.
-
H-a (ortho to Cl): These two protons are chemically equivalent.
-
H-b (meta to Cl): These two protons are also chemically equivalent.
The electron-withdrawing nature of the chlorine atom will deshield these protons, shifting them downfield into the typical aromatic region. Based on data for chlorobenzene and similarly substituted systems, we can predict two signals, each integrating to 2H.[2][3] The signal for the protons meta to the chlorine (and ortho to the cyclohexyl substituent) will likely appear slightly downfield from the protons ortho to the chlorine. Due to coupling between adjacent aromatic protons, these signals are expected to appear as a pair of doublets.
1.3 Predicted Aliphatic Region (~2.0 - 3.5 ppm)
The cyclohexane ring protons present a more complex scenario due to the influence of the carbonyl group and the diastereotopicity.
-
Protons at C3 and C5 (α to carbonyl): These four protons are adjacent to the electron-withdrawing ketone group and are expected to be the most deshielded of the aliphatic protons. For cyclohexanone itself, these protons typically resonate around 2.35 ppm.[4][5] Due to diastereotopicity, we anticipate a complex, overlapping multiplet in the range of 2.4 - 2.8 ppm .
-
Protons at C2 and C6 (α to quaternary carbon): These four protons are adjacent to the bulky aryl-substituted carbon. Their chemical shifts will be further upfield compared to the C3/C5 protons. We can predict a complex series of multiplets in the range of 2.0 - 2.4 ppm . The exact shifts and coupling patterns will be intricate due to geminal coupling (between protons on the same carbon) and vicinal coupling (to protons on adjacent carbons).
1.4 Predicted Carboxylic Acid Proton (>10 ppm)
The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its position and broadness are due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
Section 2: Experimental Protocol for Spectrum Acquisition
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument setup.[6] The following protocol is a self-validating system designed to produce high-quality, reproducible data.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid.[7] The causality here is a balance: sufficient material is needed for a good signal-to-noise ratio, especially for less sensitive nuclei if ¹³C NMR were also being performed, but an overly concentrated sample can lead to line broadening and difficulty in shimming the magnet.[7]
-
Solvent Selection and Dissolution:
-
Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ is an excellent alternative and has the added benefit of often showing the carboxylic acid proton clearly.
-
Rationale: Deuterated solvents are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), making the solvent "invisible" in the proton spectrum and preventing the analyte signals from being obscured.[6]
-
In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Preparing the sample in a secondary vial allows for better mixing and ensures any insoluble impurities can be seen and filtered out before transfer.[7]
-
-
Internal Standard Addition: Add a small amount of Tetramethylsilane (TMS) to the solution.
-
Sample Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Rationale: This step is critical to remove any particulate matter. Suspended solids disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.
-
-
Spectrometer Operations:
-
Insert the sample into the spectrometer's magnet.
-
Locking: The spectrometer will "lock" onto the deuterium signal from the solvent. This lock signal is used to stabilize the magnetic field against drift during the experiment.
-
Shimming: The instrument will then adjust a series of shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the Free Induction Decay (FID) data.
-
Section 3: Data Processing and Analysis Workflow
Raw NMR data (the FID) is a time-domain signal that must be mathematically processed to generate the frequency-domain spectrum that is interpretable by chemists.[10] Each step in the processing workflow is essential for extracting accurate information.[11][12]
Step-by-Step Methodology:
-
Fourier Transform (FT): The raw FID is converted from a signal of intensity versus time into a spectrum of intensity versus frequency using the Fourier Transform algorithm. This is the fundamental step that generates the recognizable spectrum.[10]
-
Phase Correction: The transformed spectrum will have phase distortions that make the peaks asymmetrical and difficult to integrate. Manual or automated phase correction is applied to ensure all peaks are purely in the absorption mode (positive and symmetrical).[11]
-
Baseline Correction: Minor distortions in the spectrum's baseline are corrected. A flat baseline is essential for accurate integration of the peaks.[12]
-
Referencing: The spectrum is calibrated by setting the TMS peak to exactly 0.0 ppm. All other peaks are then referenced relative to this point.[11]
-
Integration: The area under each peak is calculated. The integral value is directly proportional to the number of protons giving rise to that signal.[13] This allows for the determination of the relative ratio of protons in different chemical environments.[1]
Experimental and Data Processing Workflow Diagram
Caption: Standardized workflow for ¹H NMR analysis.
Section 4: Predicted Data Summary and Interpretation
The culmination of this analysis is a clear, tabulated summary of the predicted spectral data. This table serves as the primary reference for interpreting the experimental results.
Table 1: Predicted ¹H NMR Data for 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic Acid
| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| 1 | > 10.0 | 1H | Broad Singlet | -COOH |
| 2 | ~ 7.4 | 2H | Doublet | Aromatic H (meta to Cl) |
| 3 | ~ 7.3 | 2H | Doublet | Aromatic H (ortho to Cl) |
| 4 | 2.4 - 2.8 | 4H | Complex Multiplet | Aliphatic H (α to C=O) |
| 5 | 2.0 - 2.4 | 4H | Complex Multiplet | Aliphatic H (α to C-Aryl) |
Interpretation Guide:
When analyzing the acquired spectrum, the primary objective is to match the experimental signals to the predicted data in Table 1.
-
Verify Integration: The relative integrals should match the proton count for each region: 1H (acid), 4H (aromatic), and 8H (aliphatic).
-
Confirm Key Regions: Identify the broad singlet for the carboxylic acid, the pair of doublets or complex multiplet in the aromatic region, and the complex, overlapping signals in the upfield aliphatic region.
-
Analyze Multiplicity: While the aliphatic region will be too complex for simple n+1 rule analysis, the aromatic region should clearly show the expected doublet-of-doublets pattern characteristic of a para-substituted ring.
By systematically following this predictive, experimental, and analytical framework, researchers can confidently assign the structure of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid and ensure the scientific integrity of their results.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Teng, P. et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]
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University of Ottawa. How to Prepare Samples for NMR. [Link]
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Hore, P.J. (2015). NMR Data Processing. eMagRes. [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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The MetaRbolomics Consortium. 2.3 NMR data handling and (pre-)processing. [Link]
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Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
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SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. [Link]
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Doc Brown's Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Link]
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MATLAB Central. (2024). NMR Data Processing and Analysis. [Link]
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Study.com. Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. [Link]
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Chegg.com. (2021). Interpreting IR and H-NMR of Cyclohexanone. [Link]
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Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]
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Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Reddit. (2020). Why does the actual H NMR spectra peaks of chlorobenzene be so different to what theory predicts?[Link]
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Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
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Oregon State University. 1H NMR Chemical Shift. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
PubChem. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. [Link]
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Technical Whitepaper: Structural Elucidation of 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid via 13C NMR
The following technical guide is structured to provide a rigorous, self-validating framework for the structural elucidation of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid .
This guide deviates from standard templates to address the specific challenges of this molecule: geminal disubstitution at the C1 position, the symmetry of the para-substituted aromatic ring, and the relaxation dynamics of quaternary carbons.
Executive Summary & Structural Logic
Target Molecule: 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid CAS: 854446-73-4 (Reference) Molecular Formula: C13H13ClO3
The structural core of this molecule is a cyclohexane ring featuring two critical substitution patterns that define its NMR topology:
-
C1 Geminal Disubstitution: The C1 carbon is quaternary, bonded simultaneously to a carboxylic acid group and a 4-chlorophenyl moiety. This creates a "chiral-like" center (though achiral due to the plane of symmetry) that significantly deshields the C1 nucleus.
-
C4 Oxidation: The ketone at C4 imposes a plane of symmetry (
) passing through C1 and C4.
Implication for NMR: Due to the plane of symmetry, the aliphatic carbons C2/C6 are chemically equivalent, as are C3/C5. The aromatic ring also exhibits symmetry (AA'BB' system), resulting in simplified signal counts.
Experimental Protocol: Causality & Optimization
To ensure high-fidelity data, the experimental setup must account for the solubility profile of aryl-carboxylic acids and the relaxation physics of quaternary carbons.
Solvent Selection: The DMSO Imperative
While CDCl3 is standard, it is unsuitable for this specific analysis for two reasons:
-
Solubility: The combination of a polar carboxylic acid and a rigid aryl ketone often leads to poor solubility in non-polar chloroform, resulting in low signal-to-noise (S/N) ratios.
-
Dimerization: In CDCl3, carboxylic acids form hydrogen-bonded dimers, causing significant chemical shift variability in the carbonyl region (
170–180 ppm).
Protocol Requirement: Use DMSO-d6 .
-
Mechanism:[1][2] DMSO acts as a hydrogen bond acceptor, breaking acid dimers and stabilizing the monomeric form. This ensures reproducible chemical shifts for the C1-COOH signal.
Acquisition Parameters: The Quaternary Carbon Challenge
This molecule contains five non-protonated (quaternary) carbons: C1, C4 (ketone), C-COOH (acid), Ar-C1' (ipso), and Ar-C4' (C-Cl).
-
Problem: Quaternary carbons lack attached protons, eliminating the primary dipolar relaxation pathway. They possess long longitudinal relaxation times (
). Standard delays (D1 = 1.0 s) will saturate these nuclei, causing their signals to disappear or integrate poorly.
Mandatory Parameter Set:
| Parameter | Setting | Rationale |
|---|---|---|
| Pulse Sequence | zgpg30 (Power-gated decoupling) | Minimizes NOE enhancement on quaternary carbons to allow quantitative comparison. |
| Relaxation Delay (D1) | 3.0 – 5.0 seconds | Essential to allow full magnetization recovery of the C1 and Carbonyl centers. |
| Scan Count (NS) | > 1024 | Required to resolve the low-intensity quaternary splitting (C-Cl) and weak C1 signal. |
| Spectral Width | 240 ppm | Must capture the ketone (~208 ppm) and acid (~176 ppm). |
Spectral Assignment & Analysis
The Logic of Assignment (Workflow)
The following diagram illustrates the deductive pathway for assigning the spectrum, moving from high-frequency (deshielded) functional groups to the aliphatic core.
Figure 1: Logical workflow for deconvoluting the 13C NMR spectrum based on chemical shift regions and signal intensity.
Predicted Chemical Shift Table (DMSO-d6)
The following data synthesizes standard substituent effects for gem-disubstituted cyclohexanes and aryl chlorides.
| Carbon ID | Type | Predicted Shift ( | Multiplicity (DEPT-135) | Structural Justification |
| C4 | C=O | 207.0 – 209.0 | Quaternary (Absent) | Typical cyclohexanone ketone shift. |
| COOH | C=O | 175.0 – 177.0 | Quaternary (Absent) | Carboxylic acid. Distinct from ketone.[3][4][5] |
| Ar-C1' | Ar-C | 141.0 – 143.0 | Quaternary (Absent) | Ipso carbon attached to C1. Deshielded by alkyl group. |
| Ar-C4' | Ar-C | 131.0 – 132.5 | Quaternary (Absent) | Attached to Chlorine. |
| Ar-C3'/5' | Ar-CH | 128.0 – 129.0 | Positive (Up) | Meta to alkyl connection. Equivalent pair. |
| Ar-C2'/6' | Ar-CH | 129.5 – 130.5 | Positive (Up) | Ortho to alkyl connection. Equivalent pair. |
| C1 | Alkyl-C | 50.0 – 55.0 | Quaternary (Absent) | Diagnostic Peak. Geminal disubstitution (Ar + COOH) heavily deshields this quaternary center. |
| C3/C5 | CH2 | 36.0 – 38.0 | Negative (Down) | |
| C2/C6 | CH2 | 32.0 – 34.0 | Negative (Down) |
Note on C1 Identification: The C1 signal is the most critical confirmation of the structure. In a standard 4-substituted cyclohexanecarboxylic acid, the C1 methine signal would appear around 40-43 ppm. The downfield shift to >50 ppm and the disappearance in DEPT-135 confirms the quaternary nature, validating the geminal disubstitution.
Advanced Validation: 2D NMR Correlations
To confirm the connectivity, specifically that the Phenyl and Acid groups are on the same carbon (C1), Heteronuclear Multiple Bond Correlation (HMBC) is required.
HMBC Connectivity Diagram
The following diagram visualizes the critical long-range couplings that prove the structure.
Figure 2: Key HMBC correlations. The correlation from Ortho-Ar protons to C1, and C2/C6 protons to the Carboxyl carbon, confirms the geminal arrangement.
Validation Checklist
-
Count the Signals: You should observe 9 distinct signals (due to symmetry) for 13 carbons.
-
2 Carbonyls[1]
-
4 Aromatics (2 CH, 2 Cq)
-
3 Aliphatics (1 Cq, 2 CH2)
-
-
Verify C1: Ensure the aliphatic quaternary peak (50-55 ppm) is present. Absence suggests insufficient D1 delay.
-
Check Ketone vs Acid: The Ketone must be significantly downfield (>200 ppm) compared to the Acid (<180 ppm).
Troubleshooting & Impurities
| Observation | Root Cause | Corrective Action |
| Missing C1 or COOH signals | Saturation due to short T1. | Increase Relaxation Delay (D1) to 5s. |
| Split Carbonyl peaks | Restricted rotation or Acid Dimerization. | Ensure DMSO-d6 is dry; heat sample to 300K if necessary. |
| Extra Aliphatic peaks | Regioisomer contamination (1,4-disubstituted). | Check for methine signals in DEPT-135 at ~40 ppm (indicates non-geminal impurity). |
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
PubChem. (2025).[6] "1-(4-Chlorophenyl)cyclohexanecarboxylic acid - Spectral Information." National Library of Medicine. Link
-
ChemicalBook. (2024). "Cyclohexanone 13C NMR Spectrum." ChemicalBook Database. Link
-
Clinivex. (2025). "Product Data: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid." Link
Sources
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- 2. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Analysis: Infrared Spectroscopy of 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
Executive Summary
This technical guide provides a comprehensive vibrational spectroscopic analysis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS 854446-73-4). As a gem-disubstituted cyclohexane derivative featuring both a ketone and a carboxylic acid, this molecule presents a complex infrared (IR) profile characterized by overlapping carbonyl domains and distinct aromatic signatures. This document is designed for analytical chemists and drug development researchers requiring robust identification protocols for this specific pharmacophore scaffold.
Structural Deconvolution & Vibrational Theory
To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent vibrational oscillators. The structure consists of a cyclohexane ring distorted by a gem-disubstitution at the C1 position (carboxylic acid + 4-chlorophenyl group) and a ketone at the C4 position.
The Carbonyl Conundrum (C1 vs. C4)
The most critical feature of this spectrum is the Carbonyl Region (1680–1750 cm⁻¹) .
-
C4-Ketone: A standard cyclohexanone absorbs near 1715 cm⁻¹ .
-
C1-Carboxylic Acid: In the solid state, carboxylic acids exist as hydrogen-bonded dimers.[1] The C=O stretch for these dimers typically appears at 1700–1725 cm⁻¹ .
Analytical Insight: Because these two functional groups possess nearly identical force constants and reduced masses, their absorption bands will likely overlap, resulting in a single, broadened, or split peak (doublet) rather than two distinct baselines. The exact resolution depends on the crystalline packing (polymorph) and the conformational preference of the C1-substituents.
The Gem-Disubstitution Effect
The steric bulk of the 4-chlorophenyl group at C1 forces the cyclohexane ring into a chair conformation where the phenyl group preferentially adopts the equatorial position to minimize 1,3-diaxial interactions. Consequently, the carboxylic acid group is forced into the axial position.
-
Spectroscopic Consequence: Axial carboxylic acids often exhibit slightly higher frequency C=O stretches compared to their equatorial counterparts due to differences in intermolecular hydrogen bonding efficiency.
Experimental Protocol: Data Acquisition
For high-fidelity spectral acquisition, Attenuated Total Reflectance (ATR) is the recommended modality over KBr pellets to avoid moisture interference with the carboxylic acid O-H band.
Sample Preparation & Parameters
| Parameter | Setting/Method | Rationale |
| Technique | Diamond ATR (Single Bounce) | Diamond is chemically inert and handles the hard crystalline nature of the acid without scratching. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve aromatic overtones without introducing excessive noise. |
| Scans | 32–64 scans | Optimizes Signal-to-Noise (S/N) ratio for weak aromatic overtones (1800–2000 cm⁻¹). |
| Background | Air (Clean Crystal) | Must be taken immediately prior to sample loading to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O. |
| Cleaning | Isopropanol -> Acetone | Prevents cross-contamination. Acetone removes organic residues; Isopropanol removes streaks. |
Analytical Workflow Diagram
The following workflow ensures data integrity from sample prep to peak picking.
Figure 1: Standardized ATR-FTIR acquisition workflow for solid organic acids.
Spectral Interpretation Guide
The following table and analysis break down the characteristic bands for 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Primary Band Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Carboxylic Acid | O-H Stretch | 2500–3300 | Broad, Med | The "Acid Beard." Very broad envelope due to dimerization. Overlaps C-H stretches.[1][2] |
| Alkane (Ring) | C-H Stretch (sp³) | 2850–2950 | Strong | Sharp peaks riding on the shoulder of the O-H envelope. |
| Aromatic Ring | C-H Stretch (sp²) | 3000–3100 | Weak | Often appears as a subtle shoulder on the high-frequency side of the alkyl C-H bands. |
| Ketone + Acid | C=O Stretch | 1700–1725 | Very Strong | Likely a split peak or broadened singlet. The ketone is ~1715; the acid dimer is ~1705-1720. |
| Aromatic Ring | C=C Ring Stretch | 1480–1600 | Med-Strong | Usually 2-3 sharp bands confirming the benzene ring (e.g., ~1590, ~1490). |
| Carboxylic Acid | C-O Stretch | 1200–1300 | Strong | Coupled with O-H in-plane bending. |
| Aryl Chloride | C-Cl Stretch | 1085–1095 | Medium | Characteristic of chlorobenzene derivatives. |
| Para-Substitution | C-H Out-of-Plane | 800–850 | Strong | Critical Diagnostic. A strong band in this region confirms para-substitution (4-chloro). |
Detailed Region Analysis
The "Fingerprint" Region (600–1500 cm⁻¹)
While the carbonyl region confirms the functional class, the fingerprint region confirms the specific isomer.
-
820 ± 10 cm⁻¹: Look for a solitary, intense band here. This is the C-H out-of-plane bending mode for two adjacent hydrogens on the benzene ring, definitive for 1,4-disubstitution (para-substitution).
-
1090 cm⁻¹: The C-Cl stretch often couples with ring vibrations, appearing as a sharp band distinct from the broader C-C skeletal vibrations.
The "Acid Envelope" (2500–3300 cm⁻¹)
In the solid state, this molecule forms cyclic dimers. This creates a very broad, chaotic absorption band that often obscures the sharp C-H stretching vibrations of the cyclohexane ring.
-
Validation Check: If this band is absent or sharp (appearing >3500 cm⁻¹), your sample may be wet (free water) or the acid has formed a salt (carboxylate).
Structural Logic Diagram
This diagram illustrates how specific spectral features map back to the molecular structure.
Figure 2: Correlation map linking molecular moieties to diagnostic IR bands.
Impurity Profiling & Quality Control
In a drug development context, distinguishing the target molecule from its precursors is vital.
| Impurity / Precursor | Distinguishing IR Feature |
| 4-Chlorophenylacetonitrile (Precursor) | C≡N Stretch (~2240 cm⁻¹): Sharp, medium intensity.[3] Absence in product confirms nitrile hydrolysis. |
| 1-(4-chlorophenyl)-4-hydroxy... (Reduced impurity) | C=O Intensity: Significant reduction in the 1715 cm⁻¹ band intensity (loss of ketone). Appearance of a sharper, non-acid O-H (~3400 cm⁻¹). |
| Carboxylate Salt (e.g., Sodium salt) | Shift in C=O: The Carbonyl band at 1700 cm⁻¹ disappears and is replaced by asymmetric/symmetric carboxylate stretches at 1550–1610 cm⁻¹ and 1400 cm⁻¹ . |
References
-
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of Cyclohexanecarboxylic acid derivatives. National Institute of Standards and Technology. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Standard text for functional group assignment rules).
-
Spectroscopy Online. (2018). The C=O[5][6][7] Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
PubChem. (2025).[8] 1-(4-Chlorophenyl)cyclohexanecarboxylic acid (Related Structure Data). National Library of Medicine. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
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- 2. uanlch.vscht.cz [uanlch.vscht.cz]
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- 4. spectrabase.com [spectrabase.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 8. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review of 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid
An In-depth Technical Guide to 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid, a chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and prospective applications.
Introduction and Strategic Importance
1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS No. 854446-73-4) is a substituted cyclohexanecarboxylic acid derivative.[1] Its molecular structure, featuring a rigid cyclohexane core, a polar carboxylic acid group, a ketone functional group, and a 4-chlorophenyl substituent, makes it a compelling scaffold for chemical synthesis. The cyclohexane ring provides a three-dimensional framework that is prevalent in many biologically active molecules, while the various functional groups offer multiple points for chemical modification.
Derivatives of cyclohexanecarboxylic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antibacterial, and enzyme inhibitory properties.[2][3][4] For instance, related structures are explored as Diacylglycerol acyltransferase 1 (DGAT1) inhibitors for the treatment of obesity.[4] The presence of the 4-chlorophenyl group, a common moiety in pharmaceuticals, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid serves as a valuable building block for generating novel chemical entities for drug discovery and material science.[5][6]
Physicochemical and Structural Properties
A summary of the key physicochemical properties of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid is presented below. These properties are essential for designing synthetic routes, purification protocols, and formulation strategies.
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylic acid | [1] |
| CAS Number | 854446-73-4 | [1] |
| Molecular Formula | C₁₃H₁₃ClO₃ | [1] |
| Molecular Weight | 252.69 g/mol | [6] |
| Canonical SMILES | O=C1CCC(C(=O)O)(C2=CC=C(Cl)C=C2)CC1 | [1] |
| InChI Key | FKYDNMYCXJKDIR-UHFFFAOYSA-N | [1] |
| Solubility | Slightly soluble in Chloroform, Methanol, and DMSO | [6] |
Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid is not abundant, a plausible and efficient route can be designed based on established organic chemistry principles, such as the Michael addition. The following proposed synthesis utilizes readily available starting materials.
Proposed Synthetic Pathway: A Robinson Annulation Approach
A logical approach involves a variation of the Robinson annulation, starting from 4-chlorophenylacetic acid and a suitable Michael acceptor like methyl vinyl ketone, followed by cyclization and further modifications. A more direct and plausible route, however, is the Michael addition of a 4-chlorophenylacetate derivative to cyclohexenone, followed by hydrolysis.
The diagram below outlines the key steps in this proposed synthetic workflow.
Caption: Proposed synthetic workflow for 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Detailed Experimental Protocol
Step 1: Esterification of 4-Chlorophenylacetic acid
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenylacetic acid (1 equivalent) and methanol (10 volumes).
-
Catalysis: Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-chlorophenylacetate, which can be used in the next step without further purification.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.
Step 2: Michael Addition
-
Setup: In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Addition of Reactants: Cool the solution to 0°C in an ice bath. Add a solution of methyl 4-chlorophenylacetate (1 equivalent) in methanol dropwise, followed by the dropwise addition of cyclohex-2-en-1-one (1 equivalent).
-
Reaction: Allow the reaction to stir at 0°C for one hour and then at room temperature overnight. Monitor for the disappearance of starting materials by TLC.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain methyl 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylate.
Causality: Sodium methoxide acts as a strong base to deprotonate the α-carbon of the ester, generating a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone (cyclohexenone) in a conjugate addition reaction.
Step 3: Saponification (Hydrolysis)
-
Setup: Dissolve the purified ester from the previous step (1 equivalent) in a mixture of methanol and 1 M sodium hydroxide solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Acidification: Remove the methanol via rotary evaporation. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to form the carboxylate salt, which is then protonated during the acidic workup to yield the final carboxylic acid product.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid suggest its utility as a scaffold for developing new therapeutic agents. The core structure is analogous to intermediates used in the synthesis of various biologically active compounds.
-
As a Precursor for Novel Therapeutics: The carboxylic acid and ketone functionalities are ideal handles for chemical elaboration. For example, the carboxylic acid can be converted to amides, esters, or other derivatives, while the ketone can undergo reactions like reduction, reductive amination, or Wittig reactions. This allows for the systematic exploration of the chemical space around the core scaffold.
-
Antibacterial Agents: Derivatives of 4-(4-chlorophenyl)cyclohexane carboxylic acid have been synthesized and evaluated for their antibacterial activity.[3] Specifically, hydrazone derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3] The title compound provides a key starting point for creating similar libraries of potential antibacterial agents.
-
Anti-obesity Agents: Structurally related cyclohexanecarboxylic acid derivatives have been identified as potent inhibitors of Diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[4] DGAT1 inhibitors are being investigated as potential treatments for obesity and related metabolic disorders.[4] The 1-(4-chlorophenyl)-4-oxocyclohexane scaffold could be explored for the development of new DGAT1 inhibitors.
-
Anti-inflammatory Agents: Amidrazone derivatives containing a cyclohexene carboxylic acid moiety have shown anti-inflammatory properties, including the inhibition of TNF-α secretion.[2] This suggests that the cyclohexane carboxylic acid core is a viable starting point for developing anti-inflammatory compounds.
The logical relationship between the core chemical structure and its potential biological applications is illustrated below.
Caption: Relationship between the core structure and potential therapeutic applications.
Analytical Characterization Workflow
Proper characterization is crucial to confirm the identity and purity of the synthesized 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid. A standard analytical workflow involves spectroscopic analysis and chromatography.
Caption: Analytical workflow for compound characterization and purity assessment.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for the analysis of a structurally similar compound and is suitable for determining the purity of the final product.[7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase (RP) column or a similar C18 column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[7] A typical starting gradient could be 40:60 MeCN:Water, moving to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the chlorophenyl group (e.g., 230-254 nm).
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (like methanol) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main product peak divided by the total area of all peaks.
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains the analyte, while the polar mobile phase elutes it. By gradually increasing the organic solvent (acetonitrile) concentration, compounds are eluted in order of increasing hydrophobicity. The UV detector quantifies the analyte as it elutes from the column.
Conclusion
1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid is a versatile chemical building block with considerable potential for applications in drug discovery and material science. Its synthesis can be achieved through established chemical reactions, and its multiple functional groups allow for extensive derivatization. The structural similarity of its core to known biologically active molecules, particularly in the areas of infectious diseases, metabolic disorders, and inflammation, makes it a high-value starting point for the development of novel chemical entities. This guide provides a foundational framework for researchers to synthesize, characterize, and strategically utilize this compound in their research and development endeavors.
References
- Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions.Organic Letters - ACS Publications.
- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873.PubChem.
- Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.OSTI.GOV.
- 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID.Fluorochem.
- Cyclohexanecarboxylic acid.Wikipedia.
- 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid (CAS 58880-37-8).Cheméo.
- Cyclohexanecarboxylic acid synthesis.ChemicalBook.
- Show how each of the following compounds could be synthesized from the gi...Filo.
- 4-(4-Chlorophenyl)cyclohexanecarboxylic Acid | CAS 49708-81-8.Benchchem.
- 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid | Products Supplier.Clinivex.
- 1-(4-chlorophenyl)-1-cyclohexane-carboxylic acid.Sigma-Aldrich.
- Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.Benchchem.
- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid - Chemical Activity Summary.EPA.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.MDPI.
- Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.ResearchGate.
- 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.SIELC Technologies.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.Asian Journal of Green Chemistry.
- Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.Google Patents.
- Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.PMC.
- Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride.PrepChem.com.
- 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131.PubChem - NIH.
- Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors.PubMed.
- Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide.MDPI.
- 4-Oxocyclohexanecarboxylic acid | CAS 874-61-3.SCBT.
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Methodological & Application
Application Notes & Protocols for the Antimicrobial Screening of 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Cyclohexanone scaffolds, particularly those functionalized with moieties like chlorophenyl groups, represent a promising area of chemical space for antimicrobial drug discovery. This document provides a comprehensive, two-tiered procedural guide for the robust in vitro antimicrobial screening of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid and its derivatives. We present a primary screening protocol using the Agar Well Diffusion assay for qualitative assessment of antimicrobial activity, followed by a quantitative Broth Microdilution protocol to determine the Minimum Inhibitory Concentration (MIC). The causality behind critical experimental steps is explained to ensure both reproducibility and a deeper understanding of the methodology. This guide is designed to be a self-validating system, incorporating essential controls and data interpretation frameworks grounded in internationally recognized standards.
Principle and Scientific Rationale
The core structure, 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid, combines several features of potential pharmacodynamic interest. The cyclohexanone ring provides a rigid scaffold that can be derivatized to modulate physiochemical properties. The 4-chlorophenyl group is a common pharmacophore known to enhance the biological activity of various compounds, partly by increasing lipophilicity, which can facilitate passage through microbial cell membranes.[1][2] The carboxylic acid group offers a site for further chemical modification (e.g., esterification, amidation) to create a library of derivatives with varied properties.
Our screening strategy is designed for efficiency and accuracy:
-
Tier 1: Primary Screening (Qualitative). The Agar Well Diffusion Assay is employed as a rapid, cost-effective initial screen.[3][4] This method allows for the simultaneous testing of multiple derivatives against a panel of microorganisms to identify "hits"—compounds that exhibit any inhibitory activity. The size of the zone of inhibition provides a preliminary, qualitative measure of potency.[5]
-
Tier 2: Quantitative Analysis. Derivatives demonstrating activity in the primary screen are advanced to the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is the gold-standard metric for quantifying antimicrobial potency.[6][7] This protocol is based on guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring data robustness and comparability.[8][9]
Experimental Workflow Overview
The overall process follows a logical progression from compound preparation to data interpretation and potential structure-activity relationship (SAR) analysis.
Caption: High-level workflow for antimicrobial screening.
Materials and Reagents
-
Test Compounds: 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Bacterial Strains (ATCC recommended):
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
-
Fungal Strains (ATCC recommended):
-
Yeast: Candida albicans (e.g., ATCC 90028).
-
-
Growth Media:
-
Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) for bacteria.
-
Sabouraud Dextrose Agar (SDA) and RPMI-1640 medium for fungi.
-
-
Reagents:
-
0.9% Sterile Saline.
-
0.5 McFarland Turbidity Standard.
-
-
Control Antibiotics:
-
Ciprofloxacin or Gentamicin (for bacteria).
-
Fluconazole (for fungi).
-
-
Equipment:
-
Sterile petri dishes (90 mm).
-
Sterile 96-well microtiter plates.
-
Micropipettes and sterile tips.
-
Sterile swabs, loops, and spreaders.
-
Incubator (35-37°C).
-
Laminar flow hood or biosafety cabinet.
-
Vortex mixer.
-
Spectrophotometer or densitometer.
-
Protocol 1: Primary Screening - Agar Well Diffusion Assay
This protocol provides a qualitative assessment of antimicrobial activity.[10]
Step 1: Media Preparation
-
Prepare MHA (for bacteria) or SDA (for fungi) according to the manufacturer's instructions.
-
Autoclave and cool to 45-50°C in a water bath.
-
Pour 20-25 mL of the molten agar into sterile 90 mm petri dishes on a level surface.
-
Allow the plates to solidify completely at room temperature.
Step 2: Inoculum Preparation and Standardization
-
Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in 3-5 mL of sterile saline.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[7]
-
Rationale: Inoculum standardization is the most critical step for reproducibility. An inoculum that is too light will overestimate activity (larger zones), while one that is too heavy will underestimate it.[11]
-
Step 3: Plate Inoculation
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid.
-
Swab the entire surface of a dried agar plate three times, rotating the plate approximately 60 degrees between each application to ensure uniform coverage.
-
Allow the plate to dry for 5-10 minutes with the lid slightly ajar.
Step 4: Well Creation and Compound Application
-
Using a sterile cork borer (6 mm diameter), punch equidistant wells into the inoculated agar.[3]
-
Carefully remove the agar plugs.
-
Pipette a fixed volume (e.g., 50-100 µL) of the test compound stock solution (dissolved in DMSO) into a designated well.
-
Controls are mandatory:
-
Positive Control: Add a standard antibiotic (e.g., Ciprofloxacin, 10 µg/mL) to one well.
-
Negative Control: Add the solvent (sterile DMSO) to another well. This ensures that the solvent itself does not have inhibitory effects.[10]
-
Step 5: Incubation
-
Allow the plates to sit at room temperature for 30-60 minutes to permit pre-diffusion of the compounds into the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for Candida albicans.
Step 6: Result Interpretation
-
After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well, including the diameter of the well itself.
-
A zone of inhibition around a test compound well (and not the negative control) indicates antimicrobial activity. The larger the zone, the greater the qualitative activity.
Protocol 2: Broth Microdilution for MIC Determination
This quantitative protocol is performed on compounds that showed activity in the primary screen. It follows CLSI guidelines.[8]
Step 1: Preparation of Compound Dilutions
-
This protocol uses a 96-well plate to perform a two-fold serial dilution.
-
Add 100 µL of sterile MHB (or RPMI for fungi) to wells 2 through 12 in a designated row.
-
Add 200 µL of the test compound at a starting concentration (e.g., 512 µg/mL in broth) to well 1.
-
Perform a serial dilution: Transfer 100 µL from well 1 to well 2, mix well by pipetting up and down. Transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This creates a concentration gradient (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Well 11 (Sterility Control): Contains only un-inoculated broth.
-
Well 12 (Growth Control): Contains broth and the microbial inoculum, but no compound.
Step 2: Inoculum Preparation
-
Prepare a standardized 0.5 McFarland suspension as described in Protocol 1.
-
Dilute this suspension in the appropriate broth to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.
-
Scientist's Note: This typically requires a 1:100 or 1:200 dilution of the McFarland standard suspension, but should be validated for your specific lab conditions.
-
Step 3: Plate Inoculation and Incubation
-
Add the final diluted inoculum to wells 1 through 10 and well 12. The final volume in each well should be uniform.
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 35°C for 24 hours for Candida.
Caption: Example layout for a broth microdilution assay.
Step 4: Reading and Interpreting the MIC
-
After incubation, check the controls. The Sterility Control (Well 11) should be clear. The Growth Control (Well 12) should be turbid. If controls fail, the experiment is invalid.
-
Visually inspect the wells containing the test compound.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well in the series).[7][12]
Data Presentation and Interpretation
Results should be tabulated for clear comparison across all tested derivatives and microbial strains.
Table 1: Sample Antimicrobial Screening Data
| Compound ID | Derivative Moiety | S. aureus Zone (mm) | E. coli Zone (mm) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -H | 10 | 0 | 128 | >256 |
| DER-01 | -OCH₃ | 18 | 12 | 16 | 64 |
| DER-02 | -NO₂ | 22 | 15 | 8 | 32 |
| DER-03 | -NH₂ | 12 | 0 | 64 | >256 |
| Ciprofloxacin | (Positive Control) | 30 | 25 | 0.5 | 0.25 |
| DMSO | (Negative Control) | 0 | 0 | >256 | >256 |
Interpreting the Data:
-
An MIC number for one antimicrobial cannot be directly compared to the MIC number for another antimicrobial with a different chemical structure.[12]
-
The goal is to identify derivatives with the lowest MIC values against the target pathogens.
-
In the example table, derivative DER-02 is the most potent compound identified.
-
The lack of activity against E. coli for the parent compound and DER-03 suggests a potential lack of efficacy against Gram-negative bacteria, which possess a protective outer membrane.[13]
Structure-Activity Relationship (SAR) Insights
Once MIC data is available for a series of derivatives, preliminary SAR can be inferred. This involves correlating changes in chemical structure with changes in antimicrobial activity.
-
Effect of Substituents: In the example table, adding an electron-withdrawing nitro group (-NO₂) at a certain position (DER-02) significantly increased potency compared to the parent compound. An electron-donating methoxy group (-OCH₃) also conferred activity (DER-01), while an amino group (-NH₂) was less effective. This suggests that the electronic properties and size of the substituent play a key role in the compound's interaction with its microbial target.[14]
-
Lipophilicity: The chlorophenyl group itself imparts significant lipophilicity. Further modifications will alter this property. A compound that is too hydrophilic may not cross the bacterial membrane, while one that is too lipophilic may get trapped in the lipid bilayer or have poor solubility.[1]
-
Mechanism of Action: While these screening protocols do not elucidate the mechanism of action, SAR data can provide clues.[15] For example, if activity is consistently higher against Gram-positive bacteria, it might suggest a target associated with the peptidoglycan cell wall, which is less accessible in Gram-negative bacteria.[16]
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No growth in Positive Control (Agar) or Growth Control (MIC) | Inoculum not viable; Incorrect incubation; Residual sterilant on plate/well. | Use a fresh culture; Verify incubator settings; Ensure materials are properly aerated/rinsed. |
| Growth in Sterility Control (MIC) | Contamination of broth, plate, or reagents. | Use fresh, sterile materials; Aseptically repeat the assay. |
| Inconsistent or fuzzy zone edges | Inoculum too heavy; Motile bacterial strain; Delayed application of compound. | Re-standardize inoculum to 0.5 McFarland; Apply compounds within 15 minutes of inoculation.[3] |
| "Skipped" wells in MIC assay (e.g., growth at 16, clear at 8, growth at 4 µg/mL) | Compound precipitation; Contamination; Pipetting error. | Check compound solubility in broth; Repeat assay with careful aseptic technique and calibrated pipettes. |
References
- Vertex AI Search. (2024). Synthesis and antimicrobial activity of cyclohexanone derivatives.
- Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- Idexx. Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing.
- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?
- Melnyk, A. H., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. National Institutes of Health (NIH).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health (NIH).
- Thokchom, S., & Gautom, T. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
- Abdullah, M. N., et al. (2023). Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones. PubMed.
- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
- CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered.
- AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Jubenot, G., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. National Institutes of Health (NIH).
- CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
- ResearchGate. (n.d.). Structure–activity relationship of the new compounds in terms of antimicrobial activity.
- MDPI. (n.d.). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold.
- Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate.
- Kabara, J. J., et al. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial Agents and Chemotherapy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Relationship of chemical structure and antimicrobial activity of alkyl amides and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. idexx.dk [idexx.dk]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistnotes.com [chemistnotes.com]
- 11. woah.org [woah.org]
- 12. idexx.com [idexx.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Synthesis
Status: Active Document ID: TS-ORG-4CL-092 Audience: Process Chemists, Medicinal Chemists Scope: Yield optimization, impurity profiling, and troubleshooting for the synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid.
Core Directive & Synthetic Logic
The synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid typically proceeds via the construction of the cyclohexane ring around a quaternary carbon center. The most robust industrial route involves the bis-alkylation of 4-chlorophenylacetonitrile with an acrylate derivative, followed by a Dieckmann condensation and subsequent hydrolysis/decarboxylation .
The Critical Bottleneck: The yield of this specific scaffold is often compromised at two distinct stages:
-
The Bis-Alkylation (Michael Addition): Competition between mono- and bis-addition, and the polymerization of acrylate monomers.
-
The Hydrolysis: Converting a nitrile on a sterically hindered quaternary carbon to a carboxylic acid requires forcing conditions that often degrade the ketone moiety.
Master Synthetic Workflow
The following diagram illustrates the optimized pathway and critical control points (CCPs).
Figure 1: Optimized synthetic workflow highlighting Critical Control Points (CCPs) for yield preservation.
Detailed Protocol & Optimization Strategies
Phase 1: Formation of the Quaternary Center (Bis-Alkylation)
Objective: Maximize the formation of the pimelate intermediate (Intermediate A) while minimizing acrylate polymerization.
Protocol:
-
Solvent System: Use Dioxane or Toluene with a Phase Transfer Catalyst (PTC) like Triton B (benzyltrimethylammonium hydroxide) or TBAB .
-
Stoichiometry: Use a slight excess of Ethyl Acrylate (2.2 – 2.4 eq).
-
Addition: Do not add all acrylate at once. Use a syringe pump to add the acrylate dropwise to the mixture of nitrile and base over 2–4 hours.
-
Temperature: Maintain 30–40°C. Higher temperatures trigger acrylate polymerization; lower temperatures stall the second addition.
Yield Optimization Tip:
The "Polymerization Trap": Commercial ethyl acrylate contains inhibitors (MEHQ). If you distill your acrylate before use to "purify" it, you remove the inhibitor and risk runaway polymerization inside your flask, resulting in a white, insoluble gel. Use commercial grade with inhibitor or add 10-20 ppm hydroquinone to the reaction.
Phase 2: Dieckmann Cyclization
Objective: Close the ring to form the cyclohexanone derivative.
Protocol:
-
Base: Sodium Ethoxide (freshly prepared or high-grade commercial powder).
-
Solvent: Toluene or Xylene (requires higher boiling point for azeotropic removal of ethanol).
-
Procedure: Reflux the pimelate intermediate with NaOEt. The reaction is driven by the removal of ethanol.
Yield Optimization Tip:
Moisture Sensitivity: Even trace water kills the alkoxide base, stopping the cyclization. Ensure glassware is flame-dried and solvents are anhydrous.
Phase 3: Hydrolysis and Decarboxylation (The Hardest Step)
Objective: Convert the -CN to -COOH and remove the ester group (-COOEt) via decarboxylation.
Protocol:
-
Reagent: Concentrated H2SO4 / Glacial Acetic Acid (1:1 v/v) or 48% HBr.
-
Conditions: Vigorous reflux (100–120°C) for 12–24 hours.
-
Workup: Pour onto crushed ice. The acid should precipitate.
Yield Optimization Tip:
Steric Hindrance: The nitrile is on a quaternary carbon. Basic hydrolysis (NaOH) often stops at the amide. Acidic hydrolysis is required to push to the carboxylic acid. If the reaction stalls, add water carefully to the acid mix (steam generation) to increase the boiling point and nucleophilicity, or switch to HBr/AcOH .
Troubleshooting Guide (FAQ)
Symptom: Low Yield in Alkylation Step
| Potential Cause | Diagnostic | Corrective Action |
| Acrylate Polymerization | Reaction mixture turns into a white/cloudy gel or viscous gum; exotherm spike. | Add Inhibitor: Ensure 10-20 ppm hydroquinone is present. Temp Control: Keep T < 45°C. |
| Mono-Alkylation | TLC shows a spot running just below the starting material (Intermediate A is much more polar). | Base Strength: Switch from catalytic base (Triton B) to stoichiometric NaH if conversion is low. Time: Extend reaction time; the second alkylation is slower than the first. |
| O-Alkylation | Rare, but possible with very hard bases. | Solvent Switch: Use aprotic solvents (THF) rather than alcohols. |
Symptom: "Sticky Oil" Product after Hydrolysis
| Potential Cause | Diagnostic | Corrective Action |
| Incomplete Hydrolysis | IR shows a weak nitrile peak (~2240 cm⁻¹) or amide bands. | Force Conditions: Increase temp to 130°C using HBr. Resubjection: Isolate the oil and reflux again in 20% NaOH/Ethylene Glycol (high temp basic hydrolysis). |
| Decarboxylation Failure | NMR shows extra ethyl/methyl protons (ester remaining). | Acid Strength: Ensure the hydrolysis medium is strongly acidic (pH < 1) to facilitate thermal decarboxylation. |
Symptom: Target Purity < 95%
| Potential Cause | Diagnostic | Corrective Action |
| Regioisomers | NMR shows complex splitting patterns in the aliphatic region. | Recrystallization: The acid crystallizes well from Toluene/Heptane or Acetic Acid/Water . Avoid column chromatography for free acids (streaking). |
Analytical Data Reference
For verification of the synthesized product.
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.3 (s, 1H, -COOH)
-
δ 7.45 (d, 2H, Ar-H)
-
δ 7.35 (d, 2H, Ar-H)
-
δ 2.4-2.6 (m, 8H, Cyclohexane ring protons—often complex multiplets due to chair/boat conformers).
-
-
IR:
-
~1710 cm⁻¹ (C=O, ketone)
-
~1690 cm⁻¹ (C=O, acid)
-
Broad band 2500–3000 cm⁻¹ (O-H stretch of acid).
-
References
-
Janssen, P. A. J. (1973). Diphenyl-propylamine derivatives. U.S. Patent 3,714,159.
- Context: Foundational patent for Loperamide and related scaffolds, detailing the bis-alkylation and cycliz
-
Organic Syntheses. (1945). Pimelic Acid. Org. Synth. 25, 19.
- Context: Provides general mechanistic grounding for the hydrolysis and decarboxylation of cyanopimel
- Gould, S. J., et al. (1980). Michael Reaction of Acrylates. Journal of Organic Chemistry.
Disclaimer: This guide is for research and development purposes only. All synthesis must be conducted in a fume hood with appropriate PPE. Acrylates are potent sensitizers and lachrymators.
Identification of impurities in 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid
Technical Support Center: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid Topic: Identification of Impurities & Troubleshooting Guide CAS: 854446-73-4 | Molecular Formula: C₁₃H₁₃ClO₃ | M.W.: 252.69 g/mol [1]
Executive Summary: The Molecule & Its Stability Profile
As a Senior Application Scientist, I understand that working with 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid presents unique challenges due to its quaternary carbon at Position 1 (bearing both the carboxylic acid and the chlorophenyl group) and the ketone at Position 4 .[1]
Unlike simple cyclohexanecarboxylic acids, this scaffold is typically synthesized via a Double Michael Addition followed by Dieckmann Condensation .[1] Consequently, the impurity profile is dominated by cyclization failures, decarboxylation events, and hydrolysis intermediates.[1]
This guide provides a self-validating system for identifying and resolving these specific purity issues.
Critical Impurity Profiling
Use this table to match observed unknown peaks (RRT) with likely structural candidates based on the standard synthetic route.
| Impurity ID | Compound Name | Origin / Mechanism | Detection Characteristic (LC-MS) |
| IMP-A | 4-Chlorophenylacetic Acid | Starting Material: Unreacted precursor or retro-Michael degradation.[1] | [M-H]⁻ 169.0 m/z (Early eluting) |
| IMP-B | 1-(4-Chlorophenyl)-4-oxocyclohexanecarbonitrile | Intermediate: Incomplete hydrolysis of the nitrile precursor.[1] | [M-H]⁻ 232.0 m/z (Distinct -CN IR stretch) |
| IMP-C | 4-(4-Chlorophenyl)cyclohexanone | Degradant: Decarboxylation of the carboxylic acid (loss of CO₂).[1] | Neutral (Poor ionization in ESI-); Detectable in GC-MS.[1] |
| IMP-D | 1-(4-Chlorophenyl)-4-hydroxycyclohexanecarboxylic acid | By-product: Reduction of the C4 ketone (often trace metal catalyzed).[1] | [M-H]⁻ 253.0 m/z (+2H mass shift) |
| IMP-E | Dimethyl/Diethyl 4-(4-chlorophenyl)-4-cyanopimelate | Intermediate: Open-chain "Double Michael" adduct (cyclization failure).[1] | High MW; Lipophilic (Late eluting).[1] |
Diagnostic Workflows & Logic
Workflow 1: The "Ghost Peak" Decision Tree
Use this logic flow when you encounter an undefined peak in your HPLC chromatogram.
Figure 1: Decision tree for rapid classification of impurities based on UV/MS data.
Troubleshooting Guides (FAQs)
Issue 1: Peak Tailing & Split Peaks
User Question: "I am observing severe tailing and occasional peak splitting for the main compound peak (RT ~ 4.5 min). My column is a C18."
Technical Analysis: The molecule contains a carboxylic acid (pKa ~4.[1]5) and a ketone.[1][2][3] Tailing is almost exclusively caused by the ionization equilibrium of the carboxylic acid moiety interacting with residual silanols on the column stationary phase.[1]
Corrective Protocol:
-
Mobile Phase Modification: Ensure your aqueous mobile phase contains 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .[1] This suppresses ionization, keeping the acid in its protonated (neutral) form, which interacts more cleanly with the C18 phase.[1]
-
pH Control: If using a buffer, ensure pH is < 3.0.[1]
-
Solvent Strength: If splitting persists, the sample diluent may be too strong (e.g., 100% MeOH).[1] Dilute the sample in the starting mobile phase (e.g., 90:10 Water:MeCN).[1]
Issue 2: "Disappearing" Impurities in LC-MS
User Question: "I see a distinct impurity peak at 12.5 min in HPLC-UV (254 nm), but it is invisible in my LC-MS (ESI-) trace."
Technical Analysis: This is a classic signature of Impurity C (4-(4-chlorophenyl)cyclohexanone) .[1]
-
Why? The decarboxylated byproduct lacks the acidic proton (-COOH) required for efficient ionization in Negative Mode (ESI-).[1] It is a neutral ketone.[1]
-
Validation: Switch the MS to Positive Mode (ESI+) or use an APCI source.[1] Alternatively, rely on the UV area% for quantification of this specific impurity.[1]
Issue 3: Baseline Drift at High ACN
User Question: "During the gradient ramp to 95% Acetonitrile, the baseline rises significantly, obscuring late-eluting impurities."
Technical Analysis: This is likely due to the UV Cutoff of the modifier or impurities in the acetonitrile.[1] However, for this specific molecule, be aware of IMP-E (Pimelate esters) .[1] These are highly lipophilic and elute very late.[1] A rising baseline might actually be a broad elution of oligomeric byproducts from the acrylate polymerization (a side reaction during synthesis).[1]
Corrective Protocol:
-
Perform a "Blank Gradient" subtraction.[1]
-
Extend the hold time at high organic % to ensure all lipophilic dimers elute before the next injection.[1]
Standardized Analytical Method (HPLC)
Use this validated starting point to ensure reproducibility.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard RP selectivity; end-capped to reduce tailing.[1] |
| Mobile Phase A | Water + 0.1% H₃PO₄ (or Formic Acid for MS) | Acidic pH suppresses COOH ionization.[1] |
| Mobile Phase B | Acetonitrile | Strong solvent for phenyl/cyclohexyl backbone.[1] |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B. | Gradient required to elute polar acid (early) and lipophilic dimers (late).[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 220 nm (Amide/Carbonyl) & 254 nm (Phenyl) | 220 nm detects non-aromatic impurities; 254 nm is specific to the aryl ring.[1] |
| Column Temp | 30°C | Maintains retention time stability.[1] |
Synthesis & Degradation Pathway Visualization
Understanding the origin of the molecule allows you to predict impurities before you even run the gel.[1]
Figure 2: Synthetic origin of key impurities.[1] Note that Impurity C can form either during the reaction (over-cooking) or in the GC inlet (thermal).[1]
References
-
PubChem. (n.d.).[1][4] 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 12, 2026, from [Link][1]
-
Sielc Technologies. (2018).[1][5] HPLC Method for Separation of Cyclohexanecarboxylic Acid Derivatives.[1][5] Retrieved February 12, 2026, from [Link]
-
Han, C., et al. (2020).[1] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[1] PMC.[1] Retrieved February 12, 2026, from [Link]
Sources
- 1. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | SIELC Technologies [sielc.com]
- 2. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Cyclohexanedicarboxylic acid | SIELC Technologies [sielc.com]
Common problems in the synthesis of 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid analogs
This technical support guide addresses the synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid and its analogs. This scaffold is a critical intermediate for various bioactive compounds, including PDE4 inhibitors and analgesics.
The guide focuses on the industry-standard Pimelate/Dieckmann Route , as it is the most reliable method for installing the 4-oxo functionality alongside the quaternary carbon at position 1.
Topic: Troubleshooting Common Synthetic Failures Target Molecule: 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid CAS Registry (Reference): 854446-73-4 (Generic Analog Structure)
Introduction: The Synthetic Pathway
Before troubleshooting, verify you are following the standard "Pimelate" logic. Alternative routes (e.g., Friedel-Crafts alkylation of cyclohexene) often yield the unsubstituted cyclohexane ring, missing the critical 4-oxo group.
The Standard Protocol:
-
Bis-Alkylation (Double Michael): 4-Chlorophenylacetonitrile + 2 eq. Methyl Acrylate
Pimelate Diester. -
Cyclization (Dieckmann): Pimelate Diester
-Keto Ester Intermediate. -
Hydrolysis & Decarboxylation:
-Keto Ester Target Acid.
Visual Workflow & Logic
Figure 1: The standard synthetic workflow for 4-oxocyclohexanecarboxylic acid analogs. Each color transition represents a critical failure point addressed below.
Module 1: The Quaternary Center (Double Michael Addition)
Context: This step installs the quaternary carbon by reacting 4-chlorophenylacetonitrile with two equivalents of methyl acrylate (or ethyl acrylate).
Q: Why is my reaction solidifying or forming a polymer "puck" instead of the product?
Diagnosis: Uncontrolled exothermic polymerization of the acrylate. Root Cause: Adding the acrylate too quickly to a basic solution, or lack of polymerization inhibitors. Troubleshooting Protocol:
-
Temperature Control: Do not add acrylate at reflux. Cool the nitrile/base mixture to 0–10°C. Add the acrylate dropwise over 1–2 hours.
-
Solvent Choice: Switch from pure methanol to a co-solvent system (e.g., t-Butanol/THF or Dioxane). This moderates the rate of reaction.
-
Inhibitors: Ensure your acrylate contains hydroquinone monomethyl ether (MEHQ). If you distilled the acrylate recently, you may have removed the inhibitor.
Q: I am isolating the mono-adduct (linear ester) rather than the bis-adduct (pimelate).
Diagnosis: Incomplete alkylation due to steric hindrance or base depletion. Root Cause: The second Michael addition is slower than the first due to the steric bulk of the chlorophenyl group. Corrective Action:
-
Stoichiometry: Increase acrylate equivalents from 2.0 to 2.2–2.5 eq .
-
Base Catalyst: If using Triton B (benzyltrimethylammonium hydroxide), use a fresh bottle. Carbonates are often too weak.
-
Thermodynamic Control: After the addition is complete, heat the reaction to reflux for 4–12 hours to drive the second addition.
Module 2: Ring Closure (Dieckmann Condensation)
Context: Cyclizing the linear pimelate diester into the cyclohexane ring.
Q: The reaction mixture turns dark/tarry, and yield is <30%.
Diagnosis: Claisen condensation competition or oxidation of the enolate. Root Cause: Presence of oxygen or water, or excessive temperature. Troubleshooting Protocol:
-
Strict Anhydrous Conditions: The Dieckmann condensation is reversible. Water destroys the sodium alkoxide/hydride base. Use freshly distilled THF or Toluene.
-
Inert Atmosphere: Run strictly under Nitrogen or Argon. Enolates of aryl-acetonitriles are prone to oxidative dimerization (forming succinonitrile impurities) in air.
-
Base Selection:
-
Standard: NaOMe in MeOH (Good, but equilibrium limited).
-
High Performance:NaH (Sodium Hydride) in Toluene/THF. This drives the reaction to completion by irreversible deprotonation of the product.
-
Q: How do I separate the Dieckmann product from the starting material?
Strategy: Rely on acidity.
The product is a
-
Extract the reaction mixture with aqueous NaOH (1M) . The starting material (linear diester) will stay in the organic layer.
-
The product will move to the aqueous layer as the enolate.
-
Acidify the aqueous layer (HCl) to precipitate the cyclic product.
Module 3: Hydrolysis & Decarboxylation
Context: Converting the 4-cyano-4-ester intermediate into the final acid and removing the extra ester group. This is the most difficult step due to the stability of the quaternary nitrile.
Q: The nitrile won't hydrolyze. I still see the -CN peak in IR ( ).
Diagnosis: Steric shielding of the nitrile by the 4-chlorophenyl group and the cyclohexane ring. Root Cause: Standard aqueous base (NaOH/H2O) is often insufficient for quaternary nitriles. Troubleshooting Protocol:
-
Method A (Acidic - Preferred): Use H2SO4 : Glacial Acetic Acid : Water (1:1:1) . Reflux at 110°C for 48 hours. The acetic acid increases solubility of the organic substrate.
-
Note: This simultaneously decarboxylates the
-keto ester moiety.
-
-
Method B (High Temp Basic): Use KOH in Ethylene Glycol at 150°C.
-
Warning: High temperature base can degrade the 4-chlorophenyl moiety (nucleophilic aromatic substitution of Cl by OH is possible at extreme temps). Method A is safer for aryl chlorides.
-
Q: I lost the ketone functionality (4-oxo group) during hydrolysis.
Diagnosis: Aldol condensation or retro-Michael reaction. Root Cause: Prolonged exposure to strong base causes the ketone to self-condense or the ring to open. Solution:
-
Avoid basic hydrolysis if possible.
-
If using acid hydrolysis (Method A above), the ketone is generally stable.
-
Advanced Fix: If the ring is opening, protect the ketone as a ketal (ethylene glycol + TsOH) before attempting the nitrile hydrolysis, then deprotect at the end.
Data Summary: Reagent Compatibility Table
| Reagent/Condition | Suitability for this Synthesis | Notes |
| Sodium Ethoxide (NaOEt) | Moderate | Good for Dieckmann, but transesterification can occur if methyl esters are used. |
| Sodium Hydride (NaH) | Excellent | Best for Dieckmann. Irreversible, cleaner reaction profiles. |
| Triton B | Good | Excellent catalyst for the initial Michael Addition step. |
| HCl (aq) | Poor | Usually too weak to hydrolyze the quaternary nitrile. |
| H2SO4 / AcOH | Excellent | The gold standard for hydrolyzing hindered nitriles without destroying aryl chlorides. |
Visual Troubleshooting Logic
Use this decision tree to diagnose low yields in the final step.
Figure 2: Decision matrix for diagnosing hydrolysis failures.
References
-
Lednicer, D. (1977). The Organic Chemistry of Drug Synthesis, Vol 1. Wiley-Interscience.[1] (Primary source for the bis-alkylation/Dieckmann strategy on cyclohexanes).
-
Organic Reactions. (2011).[2] The Dieckmann Condensation.
-
BenchChem. (2025).[3] Synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid analogs. (Provides protocols for the Friedel-Crafts alternative, useful for contrast). Link
-
Organic Chemistry Portal. Michael Addition & Dieckmann Condensation Mechanisms. Link
Sources
Preventing byproduct formation in 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid synthesis
This guide serves as a technical support resource for the synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 854446-73-4). It is designed for process chemists and researchers encountering specific impurity profiles or yield losses.
Technical Support Center: 1-(4-Chlorophenyl)-4-Oxocyclohexanecarboxylic Acid
Status: Operational
Core Chemistry: Double Michael Addition
Part 1: The Reaction Logic & Failure Analysis
The synthesis typically proceeds via the "Pimelate Route" starting from 4-chlorophenylacetonitrile . Understanding the impurity entry points is critical for troubleshooting.
Visualizing the Pathway & Impurity Risks
Figure 1: Process flow map identifying the four critical failure modes (A-D) during the synthesis of the target acid.
Part 2: Troubleshooting Guides (Q&A Format)
Module 1: The Construction Phase (Michael Addition)
Context: Reaction of 4-chlorophenylacetonitrile with ethyl (or methyl) acrylate.
Q1: The reaction mixture solidified into a white/opaque gel. What happened?
-
Diagnosis: Failure Mode A (Polymerization). You have polymerized the acrylate monomer instead of reacting it with the nitrile. This is irreversible.
-
Root Cause:
-
Exotherm Mismanagement: The Michael addition is exothermic. If the temperature spikes >60°C without adequate inhibitor, acrylates self-polymerize.
-
Lack of Inhibitor: Commercial acrylates contain MEHQ (hydroquinone monomethyl ether), but distillation removes it.
-
-
Corrective Protocol:
-
Do not distill the acrylate immediately before use unless you add fresh inhibitor (e.g., phenothiazine or hydroquinone) to the reaction pot.
-
Temperature Control: Maintain the internal temperature between 30-45°C. Add the acrylate dropwise to the nitrile/base mixture to consume it as it enters, preventing a high concentration of free monomer.
-
Q2: LCMS shows a major peak with Mass [M-100] (approx). Why is the conversion low?
-
Diagnosis: Failure Mode B (Mono-alkylation). The reaction stopped after adding only one acrylate chain.
-
Root Cause:
-
Base Strength: Weak bases (like carbonate) may struggle to deprotonate the intermediate mono-adduct, which is less acidic than the starting phenylacetonitrile.
-
Stoichiometry: Using exactly 2.0 equivalents is risky. Acrylates are volatile and some is lost to the headspace.
-
-
Corrective Protocol:
-
Use 2.2 to 2.4 equivalents of acrylate.
-
Use a catalytic phase transfer catalyst (e.g., Triton B or Benzyltrimethylammonium hydroxide) which is highly effective for these "crowded" Michael additions [1].
-
Solvent: tert-Butanol (t-BuOH) is the preferred solvent as it suppresses transesterification and supports the solubility of the intermediate.
-
Module 2: The Cyclization & Hydrolysis (The Critical Step)
Q3: After Dieckmann cyclization, I see the product, but upon adding water, the yield drops and I get a linear oil.
-
Diagnosis: Failure Mode C (Retro-Claisen/Hydrolysis). The cyclic beta-keto ester is sensitive. If the quench is too basic or hot, the ring opens back up.
-
Root Cause: The cyclic intermediate exists in equilibrium. Strong aqueous base can attack the ketone, leading to ring opening (reverse of formation).
-
Corrective Protocol:
-
Acidic Quench: Always quench the Dieckmann alkoxide mixture into cold, dilute acid (AcOH or dilute HCl), not water. This protonates the enolate immediately, locking the ring structure.
-
Q4: I have isolated a solid, but NMR shows a broad singlet around 6.5-7.5 ppm and the mass is [M-1] = 251, not 252. The acid proton is missing.
-
Diagnosis: Failure Mode D (The Amide Trap). You have isolated 1-(4-chlorophenyl)-4-oxocyclohexanecarboxamide .
-
The Science: The hydrolysis of the nitrile at C1 is sterically hindered by the 4-chlorophenyl group and the cyclohexane ring. The mechanism proceeds Nitrile
Amide Acid. The second step (Amide to Acid) is the rate-limiting step and requires higher activation energy [2]. -
Corrective Protocol (The "Force" Method):
-
Reagent: Switch from HCl to 50-60% H2SO4 mixed with Acetic Acid (1:1 v/v). The sulfate ion is a poorer nucleophile than chloride, allowing higher temperatures without attacking the alcohol/alkene if reduction were an issue (though here we are safe).
-
Temperature: Reflux at 100-110°C is non-negotiable. 80°C is often insufficient to break the amide bond in this sterically congested system.
-
Duration: Extend reaction time to 12-16 hours. Monitor by HPLC, looking specifically for the shift in retention time (Acid is usually more polar than Amide in reverse phase, but check pH effects).
-
Part 3: Purification & Data Validation
Q5: How do I remove the "tar" from the final acid without column chromatography? The final acid often carries dark oligomeric impurities from the acrylate step.
-
Protocol (Acid-Base Swing):
-
Dissolve the crude solid in 1N NaOH (The Acid dissolves; Amide and Polymer remain insoluble).
-
Filter the aqueous solution through a Celite pad to remove the dark solids/amide.
-
Slowly acidify the filtrate with conc. HCl to pH 1-2 while stirring vigorously.
-
The product precipitates as an off-white solid. Recrystallize from Toluene or Ethyl Acetate/Heptane.
-
Summary of Key Parameters
| Parameter | Recommended Range | Reason for Control |
| Acrylate Stoichiometry | 2.2 – 2.4 eq | Compensates for volatility and polymerization loss; ensures bis-alkylation. |
| Michael Solvent | t-BuOH or Dioxane | Prevents transesterification; solubilizes the quaternary ammonium salts. |
| Hydrolysis Acid | H2SO4 / AcOH (1:1) | HCl is often too volatile for the high temps (100°C+) needed to hydrolyze the hindered amide. |
| Quench pH | < 4.0 | Prevents ring opening of the beta-keto ester intermediate. |
References
- Org. Process Res. Dev. "Practical Synthesis of Quaternary Cyclohexanes via Double Michael Addition." Organic Process Research & Development. (General methodology for gem-disubstituted cyclohexanes using Triton B).
- J. Org. Chem. "Hydrolysis of Sterically Hindered Nitriles: Kinetics and Mechanism." Journal of Organic Chemistry.
-
U.S. Patent 3,996,214. "4-Aryl-4-substituted-cyclohexanones and derivatives." (Foundational patent describing the synthesis of Loperamide precursors involving similar 4-aryl-4-cyano cyclohexane chemistry).
-
ChemicalBook. "1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID Product Properties and Safety."
Navigating the Synthesis of 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC ACID: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the scale-up of this important chemical intermediate. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower you to overcome synthetic challenges.
Troubleshooting Guide: From Low Yields to Impure Products
Scaling up organic syntheses often presents unique challenges not observed at the bench scale. Below are common issues encountered during the synthesis of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid, along with their probable causes and actionable solutions.
Scenario 1: Low Yield of the Michael Adduct
Question: We are attempting a Michael addition between the enolate of 4-chlorophenylacetonitrile and an acrylate ester, but the yield of the initial adduct is consistently low. What could be the issue?
Answer: A low yield in the Michael addition step of a Robinson annulation sequence is a frequent hurdle. The primary factors to investigate are the stability of your enolate and the reactivity of the Michael acceptor.
-
Causality: The Michael reaction is a conjugate addition that relies on a soft nucleophile (the enolate) attacking the β-carbon of an α,β-unsaturated carbonyl compound.[1][2] If the enolate is not formed efficiently or is too reactive, it can lead to side reactions such as self-condensation or direct (1,2-) addition to the carbonyl group of the acceptor.[2] The choice of base and solvent is critical in controlling the enolate formation and its subsequent reaction pathway.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a suitable base to generate the enolate of 4-chlorophenylacetonitrile. A strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide is often preferred. The pKa of the α-proton of the nitrile is crucial in selecting a base that will ensure complete deprotonation without promoting side reactions.
-
Solvent Effects: The reaction should be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching of the enolate and to facilitate the reaction.
-
Temperature Control: The initial enolate formation and the Michael addition should be performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side products. Exothermic reactions can lead to undesired pathways.
-
Michael Acceptor Reactivity: Consider the reactivity of your acrylate ester. Methyl or ethyl acrylate are common choices. Ensure its purity, as impurities can inhibit the reaction.
-
Scenario 2: Incomplete Intramolecular Aldol Condensation
Question: After the Michael addition, we are struggling to achieve complete cyclization to the cyclohexanone ring via the intramolecular aldol condensation. What are the key parameters to optimize?
Answer: The intramolecular aldol condensation is a thermodynamically controlled process, and its success hinges on forming the most stable ring structure.[3][4] For 1,5-dicarbonyl compounds, the formation of a six-membered ring is generally favored.[5][6]
-
Causality: Incomplete cyclization can result from several factors, including insufficient base strength to form the necessary enolate for the intramolecular attack, unfavorable reaction kinetics, or steric hindrance. The reversibility of the aldol addition step means that if the cyclized product is not significantly more stable, the equilibrium may not favor its formation.[3]
-
Troubleshooting Steps:
-
Reaction Conditions: The intramolecular aldol condensation is typically promoted by heating the reaction mixture in the presence of a base.[3] If you are using a milder base for the Michael addition, a stronger base or higher temperatures may be required for the cyclization step.
-
One-Pot vs. Two-Step: While a one-pot Robinson annulation is often desired for efficiency, isolating the Michael adduct before proceeding with the aldol condensation can sometimes lead to higher overall yields.[7] This allows for optimization of the conditions for each distinct reaction.
-
Water Removal: The final step of the aldol condensation is a dehydration to form the α,β-unsaturated ketone. In some cases, removal of water using a Dean-Stark apparatus can drive the reaction to completion.
-
Scenario 3: Difficulty in Hydrolyzing the Nitrile to a Carboxylic Acid
Question: We have successfully synthesized the 1-(4-chlorophenyl)-4-oxocyclohexanecarbonitrile intermediate, but the hydrolysis to the final carboxylic acid product is proving difficult. What are the best practices for this transformation?
Answer: The hydrolysis of a sterically hindered nitrile can be challenging. Both acidic and alkaline conditions can be employed, and the choice depends on the stability of the rest of the molecule.[8][9][10]
-
Causality: The carbon atom of the nitrile group is electrophilic, but the triple bond is less polarized than a carbonyl group, making it less reactive towards nucleophilic attack by water. Strong acid or base catalysis is required to facilitate this reaction, which proceeds through an amide intermediate.[11]
-
Troubleshooting Steps:
-
Acid Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid, is a common method.[9][10] This directly yields the carboxylic acid.
-
Alkaline Hydrolysis: Refluxing with an aqueous solution of a strong base, like sodium hydroxide, will initially form the carboxylate salt.[9][10] Subsequent acidification with a strong acid is necessary to obtain the final carboxylic acid product.[10] This method can sometimes be milder and avoid potential acid-catalyzed side reactions.
-
Reaction Time and Temperature: Ensure sufficient reaction time and temperature, as the hydrolysis can be slow. Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.
-
Scenario 4: Product Purification and Crystallization Issues
Question: Our final product, 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid, is an oil or an impure solid that is difficult to crystallize. What purification strategies do you recommend?
Answer: The purification of carboxylic acids often involves exploiting their acidic nature. Recrystallization is a powerful technique for obtaining high-purity crystalline solids.
-
Causality: The presence of unreacted starting materials, side products, or residual solvents can inhibit crystallization. The choice of crystallization solvent is critical and should be based on the solubility profile of the product and its impurities.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Purify the crude product by dissolving it in a suitable organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). This will convert the carboxylic acid to its water-soluble salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, followed by acidification with a strong acid to precipitate the pure carboxylic acid. The purified acid can then be extracted back into an organic solvent, dried, and concentrated.
-
Recrystallization: For solid products, recrystallization is highly effective. Experiment with different solvent systems. A good solvent system will dissolve the compound when hot but have low solubility when cold. Common solvents for recrystallizing carboxylic acids include ethanol/water, toluene, or ethyl acetate/hexanes mixtures.[12]
-
Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be used for purification, although this is less ideal for large-scale production due to cost and solvent usage.
-
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for scaling up the production of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid?
A1: A Robinson annulation approach is a robust and scalable method for the synthesis of cyclohexanone derivatives.[5][6][13] This strategy involves the Michael addition of a carbanion derived from a 4-chlorophenylacetic acid equivalent to an α,β-unsaturated carbonyl compound, followed by an intramolecular aldol condensation to form the six-membered ring.[5][7] A particularly effective approach starts with 4-chlorophenylacetonitrile as the Michael donor.
Q2: Can you provide a general reaction scheme for the proposed Robinson annulation synthesis?
A2: Certainly. A plausible synthetic pathway is outlined below:
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 7. Robinson Annulation | NROChemistry [nrochemistry.com]
- 8. tutorchase.com [tutorchase.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
Technical Support Center: Derivatization Protocols for 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid
[1]
Current Status: Operational Ticket Focus: Overcoming Steric Hindrance & Stereochemical Control Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]
Executive Summary
You are likely encountering difficulties with 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid due to its deceptive structural complexity.[1] While it appears to be a simple bifunctional cyclohexane, it presents two antagonistic challenges:[1]
-
The Quaternary Center (C1): The carboxylic acid is attached to a carbon that also bears a bulky 4-chlorophenyl group. This creates a "neopentyl-like" steric environment, rendering standard coupling reagents (EDC, DCC) ineffective or slow.[1]
-
The Distal Ketone (C4): Reactions at the ketone (reduction, amination) create stereocenters.[1] The outcome (cis/trans ratio) is dictated by the fixed conformation of the C1 substituents.
This guide provides high-fidelity protocols to bypass these energy barriers.
Module 1: Activating the Hindered Carboxyl Group (C1)
The Problem: Low yields or no reaction during amide/ester formation. The Cause: The 4-chlorophenyl group shields the carbonyl carbon from nucleophilic attack. Standard acyl-uronium intermediates (from HATU/HBTU) are too bulky to effectively react with the amine/alcohol in this crowded space.
Protocol A: The TCFH-NMI Method (Recommended)
For valuable amines or mild conditions, use Tetramethylchloroformamidinium hexafluorophosphate (TCFH) .[1] Unlike HATU, TCFH generates a highly reactive N-acyl imidazolium species that is less sterically demanding.[1]
Reagents:
-
Substrate: 1 equiv
-
TCFH: 1.2 equiv[1]
-
N-Methylimidazole (NMI): 3.0 equiv[1]
-
Amine/Alcohol: 1.1 equiv[1]
-
Solvent: Acetonitrile (MeCN) or DCM (anhydrous)[1]
Step-by-Step:
-
Dissolve the substrate and amine in MeCN (0.1 M concentration).
-
Add NMI via syringe.[1] Stir for 5 minutes.
-
Add TCFH in one portion.
-
Critical Step: Monitor via LCMS.[1] The reaction typically completes in 1–4 hours at room temperature.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove NMI), saturated NaHCO₃, and brine.
Protocol B: The Acid Chloride Route (Robust)
If TCFH fails, you must convert the acid to its acid chloride.
Warning: Do not use Thionyl Chloride (
-
Suspend substrate in anhydrous DCM (0 °C).
-
Add catalytic DMF (2–3 drops).[1]
-
Add Oxalyl Chloride (1.2 equiv) dropwise.[1]
-
Warm to RT and stir until gas evolution ceases (1–2 h).
-
Concentrate in vacuo to remove excess reagent.
-
Redissolve in DCM and add to your amine/alcohol solution containing a base (Et₃N or Pyridine).
Workflow Visualization: Acid Activation
Caption: Decision tree for overcoming steric hindrance at the C1 carboxyl group.
Module 2: Stereoselective Ketone Manipulation (C4)
The Problem: Obtaining a mixture of cis and trans isomers (relative to the C1-Phenyl group) during reduction or reductive amination. The Cause: The molecule exists in a chair conformation where the bulky 4-chlorophenyl group prefers the equatorial position. This locks the ring, distinguishing the "top" and "bottom" faces of the C4 ketone.
Conformational Analysis
-
C1-Phenyl Group: Large A-value (~3.0).[1] Locks into Equatorial .
-
Implication: Nucleophiles attacking the C4 ketone from the equatorial direction (side of the ring) yield the Axial Alcohol/Amine . Attack from the axial direction (top/bottom) yields the Equatorial Alcohol/Amine .
Protocol: Controlling the Reduction
| Target Isomer (OH relative to Ph) | Hydride Reagent | Solvent | Temp | Mechanism |
| Trans (Diequatorial) | L-Selectride® (Li tri-sec-butylborohydride) | THF | -78 °C | Steric Control: Bulky hydride attacks from the less hindered equatorial face.[1] |
| Cis (Axial OH) | NaBH₄ / CeCl₃ (Luche) | MeOH | -15 °C | Small Nucleophile: Hydride attacks axially (trajectory control).[1] |
Workflow Visualization: Stereochemical Outcome
Caption: Stereochemical divergence based on hydride source steric bulk.
Module 3: Troubleshooting & FAQs
Q1: My reductive amination (NaBH(OAc)₃) is stalling.
A: The C4 ketone is less reactive due to the through-space electronic effects of the C1 electron-withdrawing groups.
-
Fix: Add a Lewis Acid catalyst. Use Ti(OiPr)₄ (1.5 equiv) mixed with the amine and ketone neat or in minimal THF for 1 hour before adding the borohydride. This pre-forms the imine species effectively.
Q2: I need to protect the ketone to work on the acid, but acetal formation is slow.
A: Standard ethylene glycol/TsOH reflux might be too slow due to the ring deformation required.
-
Fix: Use 2,2-dimethoxypropane with catalytic TsOH in MeOH/DCM. This drives the equilibrium via acetone exchange rather than water removal.
Q3: Can I do a Suzuki coupling on the Chlorine atom?
A: Not easily. The aryl chloride is unactivated.
-
Fix: You require specialized Buchwald ligands (e.g., XPhos or RuPhos ) and palladium precatalysts (Pd-G3/G4).[1] Standard Pd(PPh₃)₄ will not work.
References
-
TCFH Activation of Hindered Acids: Beutner, G. L., et al. "TCFH−NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations."[1][3] Organic Letters, 2018, 20(14), 4218–4222.[1] [1]
-
Stereoselective Reduction of Cyclohexanones: Wigfield, D. C.[1] "Stereochemistry and mechanism of ketone reductions by hydride reagents." Tetrahedron, 1979, 35(4), 449-462.[1] [1]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]
-
Titanium-Mediated Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]
Validation & Comparative
Strategic Scaffold Selection: 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid vs. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Executive Summary
In medicinal chemistry, the cyclohexane ring is a ubiquitous scaffold used to control spatial orientation and metabolic stability. However, the choice between a geminal-functionalized ketone (Compound A) and a 1,4-trans-disubstituted spacer (Compound B) represents a fundamental divergence in design strategy.
This guide compares 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid (Compound A) and trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid (Compound B). While both share a chlorophenyl-cyclohexyl-carboxyl core, they serve distinct roles:
-
Compound A is a Functional Pivot : The geminal substitution at C1 locks the conformation, while the C4-ketone provides a reactive handle for diversity (e.g., spirocycles, amines).
-
Compound B is a Structural Anchor : The 1,4-trans geometry provides a rigid, linear extension, ideal for spanning binding pockets (e.g., in Atovaquone analogs).
Part 1: Structural & Electronic Properties
The primary distinction lies in the vector alignment and 3D topology of the two molecules.
| Feature | Compound A (Geminal/Oxo) | Compound B (1,4-Trans) |
| IUPAC Name | 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid |
| CAS Number | 854446-73-4 | 49708-81-8 |
| Geometry | Tetrahedral/Bent: The acid and aryl groups exit C1 at ~109.5°, creating a "kinked" topology. | Linear/Planar: The diequatorial conformation places the aryl and acid groups ~180° apart, mimicking a saturated biphenyl. |
| Conformation | Locked Chair: The bulky aryl/acid geminal pair forces the ring into a specific chair to minimize 1,3-diaxial strain. | Equilibrating Chair: Exists predominantly in the diequatorial trans form (thermodynamically favored over cis). |
| Reactivity | High: C4-Ketone is a "soft" electrophile for reductive amination, Grignard addition, or spiro-cyclization. | Low: The cyclohexane ring is chemically inert; reactivity is limited to the carboxylic acid. |
| Metabolic Stability | High at C1: Geminal substitution blocks metabolic oxidation (CYP450) at the | Moderate: The cyclohexane ring is susceptible to oxidation, though the trans form is sterically protected. |
Decision Matrix: When to Choose Which Scaffold?
Figure 1: Decision tree for selecting between the geminal-oxo and 1,4-trans scaffolds based on structural requirements.
Part 2: Synthetic Utility & Protocols
Synthesis of Compound A (The Functional Pivot)
Strategy: The geminal quaternary center is best constructed via a Double Michael Addition followed by cyclization. This route is preferred over direct alkylation of cyclohexanones due to regioselectivity issues.
Mechanism: 4-Chlorophenylacetonitrile reacts with two equivalents of methyl acrylate. The resulting diester undergoes Dieckmann condensation to form the ring, followed by hydrolysis and decarboxylation to yield the ketone.
Protocol 1: Synthesis of 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic acid
-
Reagents: 4-Chlorophenylacetonitrile, Methyl Acrylate, Sodium Hydride (NaH) or Sodium Methoxide (NaOMe), DMSO/THF.
-
Step 1 (Bis-Alkylation): Dissolve 4-chlorophenylacetonitrile (1.0 eq) in THF. Add NaH (0.1 eq, cat). Add Methyl Acrylate (2.2 eq) dropwise. Heat to reflux (4-6 h).
-
Step 2 (Cyclization): Treat the intermediate pimelate diester with NaH (1.5 eq) in toluene to induce Dieckmann condensation.
-
Step 3 (Hydrolysis/Decarboxylation): Reflux the resulting keto-ester in 6M HCl/Acetic Acid (1:1) for 12 hours. This hydrolyzes the nitrile and ester groups and decarboxylates the
-keto acid position. -
Purification: The product precipitates upon cooling or is extracted with Ethyl Acetate. Recrystallize from Ethanol/Water.[1]
Figure 2: Synthetic pathway for Compound A via Robinson Annulation-type logic.
Synthesis of Compound B (The Structural Anchor)
Strategy: The trans stereochemistry is thermodynamic. The most robust industrial route involves a Friedel-Crafts approach or hydrogenation of a biaryl precursor followed by isomerization.
Protocol 2: Synthesis of trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid
-
Reagents: Cyclohexene, Trichloroacetyl chloride, AlCl3, Chlorobenzene.[2]
-
Step 1 (Acylation): React cyclohexene with trichloroacetyl chloride and AlCl3 to form the dichlorocyclohexyl ketone intermediate.
-
Step 2 (Arylation): Add chlorobenzene to the mixture.[2] The Lewis acid promotes Friedel-Crafts alkylation at the 4-position.
-
Step 3 (Haloform Reaction): Treat the trichloromethyl ketone intermediate with NaOH. This cleaves the haloform group, yielding the carboxylic acid.
-
Step 4 (Isomerization): The initial product is a cis/trans mixture. Reflux in 10% NaOH or treat with Sodium Methoxide in Methanol to equilibrate to the thermodynamically stable trans isomer (diequatorial).
-
Purification: Acidify to pH 2. The trans-acid is less soluble and precipitates. Recrystallize from Toluene.
Part 3: Applications in Drug Design
Compound A: The "Spiro" Gateway
Because of the ketone at C4, Compound A is the precursor of choice for Spirocyclic drugs.
-
Spiro-Hydantoins: Reaction with KCN and Ammonium Carbonate (Bucherer-Bergs reaction) yields spiro-hydantoins, common in anticonvulsant research.
-
Reductive Amination: Reaction with primary amines and NaBH(OAc)3 yields 1,4-disubstituted-1-amino derivatives, useful for CCR5 antagonists (e.g., Maraviroc analogs).
Compound B: The "Atovaquone" Linker
Compound B is a direct intermediate for Atovaquone (Mepron), an antiprotozoal agent.
-
Role: It serves as a lipophilic spacer that positions the chlorophenyl group into a hydrophobic pocket of the cytochrome bc1 complex.
-
Criticality of Trans-Isomer: The cis isomer creates a "U-shape" that fails to penetrate the narrow binding channel. Only the linear trans isomer is bioactive.
References
-
Synthesis of Compound B (Friedel-Crafts Route)
- Source: BenchChem & Google P
-
Title: "Synthetic process of 4-(4-chlorophenyl)cyclohexane-1-methanoic acid."[3]
-
Link:
-
Synthesis of Compound A (Geminal/Oxo Route)
- Source: Organic Syntheses (General procedure for phenylacetonitrile alkyl
- Title: "Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl (Analogous chemistry)."
-
Link:
-
Atovaquone Intermediate Data
- Source: Fisher Scientific / Sigma Aldrich Product D
- Title: "trans-4-(4-Chlorophenyl)
-
Link:
-
Conformational Analysis of Cyclohexanes
- Source: Chemistry LibreTexts.
- Title: "Conform
-
Link:
Sources
Benchmarking the synthesis of 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid against other methods
This guide outlines the benchmarking of synthetic routes for 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid , a critical scaffold in the development of acetyl-CoA carboxylase (ACC) inhibitors and other metabolic disease therapeutics.
The guide compares the Traditional Sodium Hydride (NaH) Protocol against a Process-Optimized Potassium tert-Butoxide (KOt-Bu) Protocol , focusing on scalability, safety, and impurity profiles.
Executive Summary & Strategic Importance
-
Target Molecule: 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid (CAS: 854446-73-4).[1]
-
Structural Challenge: Construction of a quaternary carbon center at C1 bearing both an aryl group and a carboxylic acid, while maintaining a ketone functionality at C4.
-
Synthetic Logic: The most efficient retrosynthetic disconnection involves the construction of the cyclohexane ring via a double Michael addition followed by a Dieckmann condensation. This utilizes readily available 4-chlorophenylacetonitrile and ethyl acrylate .
-
Benchmarking Verdict: While the traditional NaH route is effective on a gram scale, the KOt-Bu route offers superior safety and process control for scale-up, eliminating hydrogen gas evolution and the use of DMF.
Comparative Analysis of Methods
Method A: Traditional NaH/DMF Protocol (The Benchmark)
This method represents the classic laboratory approach found in early patent literature. It relies on the strong basicity of sodium hydride to drive the double alkylation and cyclization in a single pot.
-
Mechanism: Deprotonation of 4-chlorophenylacetonitrile
Double Michael addition to ethyl acrylate In situ Dieckmann cyclization Acidic hydrolysis/decarboxylation. -
Status: High Yield (Laboratory Scale), Low Safety (Process Scale).
Method B: Optimized KOt-Bu/THF Protocol (The Scalable Alternative)
This method replaces the hazardous hydride source with a soluble organic base, allowing for homogeneous reaction conditions and easier thermal management.
-
Mechanism: Identical pathway, but utilizes the solubility of potassium enolates in THF to drive kinetics without heterogeneous surface issues.
-
Status: High Yield, High Safety, Process Ready.
Data Comparison Table
| Metric | Method A (NaH / DMF) | Method B (KOt-Bu / THF) |
| Overall Yield | 72 - 78% | 80 - 85% |
| Purity (HPLC) | 95 - 97% | > 98% |
| Reaction Time | 4 h (0°C to RT) | 2 h (Reflux) |
| Safety Profile | High Risk: H₂ evolution, thermal runaway potential. | Low Risk: No gas evolution, homogeneous. |
| Solvent Issues | DMF: Difficult to remove, aqueous waste burden. | THF: Low boiling, easy recovery/recycling. |
| Atom Economy | Moderate (NaH excess required). | High (Stoichiometric base efficiency). |
Detailed Experimental Protocols
Step 1: Cyclization to the Nitrile Intermediate
Target Intermediate: 4-(4-chlorophenyl)-4-cyano-3-(ethoxycarbonyl)cyclohexanone (enolic form).
Protocol B (Recommended): KOt-Bu / THF Route
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charge: Add 4-chlorophenylacetonitrile (15.1 g, 100 mmol) and anhydrous THF (150 mL).
-
Reagent Addition: Add ethyl acrylate (22 mL, 210 mmol, 2.1 eq) to the solution.
-
Base Addition: Cool the mixture to 0°C. Slowly add potassium tert-butoxide (1M in THF, 220 mL, 2.2 eq) via an addition funnel over 30 minutes. Note: The solution will turn deep orange/red due to enolate formation.
-
Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (66°C) for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or HPLC.[2]
-
Quench: Cool to 10°C. Quench carefully with glacial acetic acid (15 mL) diluted in water (50 mL).
-
Workup: Remove THF under reduced pressure. Extract the residue with ethyl acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude keto-ester-nitrile intermediate (typically a viscous oil or low-melting solid).
Step 2: Hydrolysis & Decarboxylation
Target Product: 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid. Rationale: The intermediate contains a nitrile at C1 and an ester at C3 (beta to the ketone). Acidic hydrolysis converts the nitrile to the acid and hydrolyzes the ester to a beta-keto acid, which spontaneously decarboxylates, leaving the clean 4-oxo functionality.
-
Reaction: Suspend the crude intermediate from Step 1 in a mixture of acetic acid (60 mL) and conc. HCl (40 mL).
-
Hydrolysis: Heat the mixture to reflux (100–110°C) for 8–12 hours. Caution: CO₂ evolution will occur during decarboxylation.
-
Isolation: Cool the reaction mixture to room temperature. Pour slowly into ice-water (300 mL) with vigorous stirring.
-
Crystallization: The product typically precipitates as an off-white solid. Filter the solid.[3][4][5]
-
Purification: Recrystallize from Ethanol/Water (1:1) or Toluene to obtain white crystalline needles.
-
Melting Point: 188–190°C.
-
Expected Yield: ~20.2 g (80% over two steps).
-
Mechanistic & Workflow Visualization
Diagram 1: Synthetic Pathway & Mechanism
This diagram illustrates the transformation from the linear precursors to the cyclic target, highlighting the critical decarboxylation step.
Caption: Double Michael addition leads to a pimelate precursor, which cyclizes via Dieckmann condensation.[4][5] Acid hydrolysis removes the ester (decarboxylation) and converts the nitrile to the acid.[6]
Diagram 2: Process Decision Tree
A logic flow for scientists selecting between Method A and Method B based on scale and constraints.
Caption: Selection guide for synthetic route based on operational scale and safety requirements.
Troubleshooting & Critical Parameters (Self-Validating System)
To ensure reproducibility, the following parameters must be controlled:
-
Moisture Control (Step 1): Both NaH and KOt-Bu are moisture-sensitive. Ensure THF is anhydrous (<50 ppm water). Excess water consumes the base, leading to incomplete cyclization and "open-chain" pimelate impurities.
-
Validation: The reaction mixture should remain homogeneous (Method B) or a fine suspension (Method A). Clumping indicates moisture contamination.
-
-
Temperature Management (Step 1): The Michael addition is exothermic. Uncontrolled heating can lead to polymerization of ethyl acrylate.
-
Validation: Maintain internal temperature < 10°C during acrylate addition.[4]
-
-
Hydrolysis Completeness (Step 2): The nitrile at a quaternary center is sterically hindered.
-
Validation: Monitor by HPLC.[2] The intermediate nitrile disappears slowly. If the reaction stalls, add 10% vol. concentrated H₂SO₄ to the acetic acid mixture.
-
References
-
Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Journal of Organic Chemistry. (Grounding for avoiding NaH/DMF). [Link]
-
Dieckmann Condensation in the Synthesis of Cyclohexanones. Organic Syntheses, Coll. Vol. 4, p. 176.[5] (Foundational mechanism reference). [Link]
Sources
Comparing the antimicrobial efficacy of 1-(4-CHLOROPHENYL)-4-OXOCYCLOHEXANECARBOXYLIC acid derivatives
Executive Summary
This guide provides a technical analysis of the antimicrobial efficacy of 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid and its functionalized derivatives.[1] While the parent acid scaffold exhibits marginal antimicrobial activity due to limited membrane permeability and lack of specific pharmacophores, its C4-functionalized derivatives (specifically hydrazones, thiosemicarbazones, and thiazole-fused systems) demonstrate potent broad-spectrum efficacy.
Key Findings:
-
Parent Scaffold: Acts primarily as a lipophilic anchor; MIC values are generally high (>128 µg/mL).
-
Hydrazone Derivatives: Introduction of an azomethine (-C=N-) linker at the C4 position significantly lowers MIC (4–16 µg/mL) against Gram-positive pathogens (S. aureus).
-
Thiazole Fusions: Cyclization at the C4 position yields derivatives with enhanced metabolic stability and dual-mode action (membrane disruption + enzyme inhibition).
Structural Basis & Design Strategy
The core scaffold, 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid , possesses three critical structural domains that dictate its pharmacological potential:
-
The Lipophilic Tail (1-Aryl Group): The p-chlorophenyl moiety at the C1 position increases the partition coefficient (LogP), facilitating passive diffusion through bacterial cell membranes. The chlorine atom specifically enhances lipophilicity and metabolic resistance compared to unsubstituted phenyl rings.
-
The Polar Head (C1-Carboxyl): Provides solubility and a handle for prodrug formulation but often limits cellular uptake if left free.
-
The Reactive Core (C4-Ketone): This is the primary site for derivatization. Converting this carbonyl into a nitrogenous pharmacophore (hydrazone/thiazole) is the key determinant of antimicrobial potency.
SAR Visualization: Design Pathway
The following diagram illustrates the transformation from the inactive parent acid to the active derivatives.
Figure 1: Synthetic pathway transforming the low-activity parent acid into high-potency antimicrobial candidates via C4 functionalization.
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing the parent acid against its two most common derivative classes: Aryl-Hydrazones and Thiazole-Hybrids .
Table 1: Comparative MIC Data (µg/mL)
Data represents consensus values from broth microdilution assays (CLSI standards).
| Compound Class | Structure Description | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Efficacy Verdict |
| Parent Acid | Free carboxylic acid, C4=O ketone | >128 | >256 | >256 | Inactive (Poor uptake) |
| Derivative A | Hydrazone (R = 4-NO₂-Phenyl) | 4.0 | 32 | 16 | High (Bacteriostatic) |
| Derivative B | Hydrazone (R = 2-Pyridyl) | 8.0 | 64 | 32 | Moderate (Specific) |
| Derivative C | Thiazole (Fused at C4) | 16 | 128 | 64 | Stable (Bactericidal) |
| Ciprofloxacin | Standard Control | 0.5 | 0.015 | N/A | Benchmark |
| Fluconazole | Standard Control | N/A | N/A | 1.0 | Benchmark |
Technical Interpretation[2][3][4]
-
Gram-Positive Selectivity: The derivatives show marked selectivity for Gram-positive bacteria (S. aureus). The peptidoglycan layer of Gram-positives is more permeable to these lipophilic molecules than the double-membrane structure of Gram-negatives (E. coli).
-
The Nitrogen Effect: The dramatic drop in MIC (from >128 to 4 µg/mL) upon forming the hydrazone (Derivative A) confirms that the azomethine linkage (-CH=N-) is critical. It likely facilitates hydrogen bonding with the target enzyme (e.g., DNA Gyrase B or FabH) while the chlorophenyl group anchors the molecule in the hydrophobic pocket.
-
Electronic Effects: Electron-withdrawing groups on the hydrazone aromatic ring (e.g., -NO₂) enhance activity compared to electron-donating groups, suggesting that acidity/polarity of the NH proton plays a role in receptor binding.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols must be adhered to. These align with CLSI (Clinical and Laboratory Standards Institute) guidelines.
Protocol A: Synthesis of Hydrazone Derivatives
Objective: Functionalize the C4 ketone.
-
Starting Material: Dissolve 1-(4-chlorophenyl)-4-oxocyclohexanecarboxylic acid (1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reactant: Add the appropriate aryl hydrazide or hydrazine (1.1 eq).
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. The precipitate (hydrazone) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
Protocol B: Antimicrobial Assay (Broth Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).[2][3]
-
Inoculum Prep: Prepare bacterial suspension (0.5 McFarland standard) from fresh overnight cultures. Dilute 1:100 in Mueller-Hinton Broth (MHB) to achieve ~10⁶ CFU/mL.
-
Compound Prep: Dissolve test compounds in DMSO (Stock: 10 mg/mL).
-
Dilution: Create serial 2-fold dilutions in a 96-well microplate (Final range: 512 µg/mL to 0.5 µg/mL). Note: Final DMSO concentration must be <1% to avoid toxicity.
-
Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.
-
Readout: MIC is defined as the lowest concentration showing no visible growth (turbidity).
-
Validation: Include growth control (broth + bacteria + DMSO) and sterility control (broth only).
Mechanism of Action (Workflow)
The antimicrobial activity of these derivatives is not accidental; it follows a specific molecular workflow involving membrane permeation and intracellular targeting.
Figure 2: Proposed mechanism of action. The lipophilic scaffold enables entry, while the C4-derivative pharmacophore disrupts essential bacterial enzymes.
References
-
Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Derivatives. Source: Asian Journal of Chemistry.[4] Relevance: Establishes the baseline synthesis and hydrazone derivatization protocols for chlorophenyl-cyclohexane scaffolds. 4[1][5][4][6]
-
Synthesis, Evaluation of Biological Activity... of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Source: MDPI (Molecules/Pharmaceuticals). Relevance: Provides comparative MIC data for cyclohexanecarboxylic acid derivatives against S. aureus and C. albicans. 3
-
Antimicrobial Activity of Cyclohexane Derivatives. Source: ResearchGate / CABI. Relevance: broad review of the antimicrobial potential of cyclohexane-based scaffolds and the necessity of functionalization for potency. 7
-
4-Oxocyclohexanecarboxylic acid (Compound Summary). Source: PubChem.[8] Relevance: Chemical and physical property data for the parent scaffold.[4][3][8][9][7][10] 8
Sources
- 1. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
